molecular formula C16H11N3O B2838913 2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile CAS No. 1212059-91-0

2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile

Cat. No.: B2838913
CAS No.: 1212059-91-0
M. Wt: 261.284
InChI Key: XQZPLSJAMXKESZ-UHFFFAOYSA-N
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Description

2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile typically involves the cyclodehydration of the corresponding carboxylic acids and 1,2-phenylenediamine derivatives. One common method is the Phillips method, which uses 5 N hydrochloric acid as both the catalyst and solvent . This method is highly efficient and allows for the preparation of the compound in a one-pot procedure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring.

Scientific Research Applications

2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The phenylcarbonyl group and ethanenitrile side chain may enhance its binding affinity and selectivity. The compound’s anticancer activity, for example, is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole
  • 6-Chloro-2-phenethyl-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile stands out due to its unique combination of a benzimidazole core, phenylcarbonyl group, and ethanenitrile side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-benzoylbenzimidazol-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-10-11-19-14-9-5-4-8-13(14)18-16(19)15(20)12-6-2-1-3-7-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZPLSJAMXKESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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